molecular formula C68H50O12P2 B8194776 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8194776
M. Wt: 1121.1 g/mol
InChI Key: AUKADTBTFIANRI-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a dioxaphosphepin ring system fused with naphthalene units and substituted with hydroxy and methoxyphenyl groups. Its stereochemistry is defined by the (11bS) configuration, which plays a crucial role in its reactivity and applications.

Preparation Methods

The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- typically involves a multi-step process. One common method includes the phosphination of a suitable precursor, such as 9,9-dimethylxanthene, with bis(diethylamino)chlorophosphine. This is followed by the formation of the disphosphonite intermediate using (S)-2,2’-dihydroxy-1,1’-binaphthyl in the presence of a catalytic amount of tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like rhodium complexes for hydroformylation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- can be compared with other similar compounds, such as:

The uniqueness of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- lies in its specific substituents and stereochemistry, which confer distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C34H25O6P/c2*1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h2*3-20H,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKADTBTFIANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O.COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H50O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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